Evidence 1: Gem-Dimethyl Effect on Intramolecular Cyclization Rate
The presence of the gem-dimethyl group in Methyl 2,2-dimethylbut-3-ynoate is a critical structural feature that can dramatically accelerate intramolecular cyclization reactions via the Thorpe–Ingold effect. In a classic model system, the cyclization of 2-chloroethoxide derivatives showed a 252-fold rate increase when a gem-dimethyl group replaced the corresponding hydrogens, relative to the unsubstituted analog (relative rates 1:21:252 for 0, 1, and 2 methyl groups) [1]. This class-level inference suggests that the target compound will exhibit significantly faster cyclization kinetics compared to non-gem-dimethyl acetylenic esters like Methyl but-3-ynoate.
| Evidence Dimension | Intramolecular cyclization rate |
|---|---|
| Target Compound Data | Contains gem-dimethyl group (C7H10O2) |
| Comparator Or Baseline | Methyl but-3-ynoate (C5H6O2), no gem-dimethyl group |
| Quantified Difference | Class-level inference: gem-dimethyl group can increase cyclization rates up to 252-fold vs. non-gem-dimethyl analog [1] |
| Conditions | Based on Thorpe-Ingold effect principles [1] |
Why This Matters
For synthetic routes relying on cyclization steps, the enhanced kinetics of the gem-dimethyl analog can improve yield and reduce reaction time.
- [1] Kostal, J.; Jorgensen, W. L. Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect. J. Am. Chem. Soc. 2010, 132, 8766-8773. View Source
